An In-depth Technical Guide to 5-Bromo-4-chloro-1H-indol-3-yl nonanoate: A Chromogenic and Fluorogenic Substrate for Enzyme Detection
An In-depth Technical Guide to 5-Bromo-4-chloro-1H-indol-3-yl nonanoate: A Chromogenic and Fluorogenic Substrate for Enzyme Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a synthetic indolyl ester that serves as a versatile chromogenic and fluorescent substrate for the detection of various hydrolytic enzymes, primarily esterases and lipases. Its utility spans across multiple scientific disciplines, including microbiology, histochemistry, and molecular biology, for the identification and quantification of enzymatic activity. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and detailed protocols for its application in enzyme assays.
Introduction
The detection and quantification of enzyme activity are fundamental to numerous areas of biological research and drug development. Chromogenic and fluorogenic substrates are invaluable tools in this regard, providing a visual or measurable signal in the presence of a target enzyme. 5-Bromo-4-chloro-1H-indol-3-yl nonanoate belongs to a class of indolyl-based substrates that, upon enzymatic cleavage, generate a reactive indoxyl intermediate. This intermediate subsequently undergoes oxidative dimerization to produce a highly colored and/or fluorescent precipitate, enabling the localization and assessment of enzyme activity. The halogen substitutions at the 4- and 5-positions of the indole (B1671886) ring are critical for the formation of a fine, insoluble dye precipitate with minimal diffusion, ensuring accurate localization of the enzymatic activity.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Data of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate
| Property | Value | Reference |
| CAS Number | 133950-77-3 | [3] |
| Molecular Formula | C₁₇H₂₁BrClNO₂ | [3] |
| Molecular Weight | 386.716 g/mol | [3] |
| Appearance | White to off-white powder | |
| Boiling Point | 493 °C at 760 mmHg | [3] |
| Flash Point | 252 °C | [3] |
| Density | 1.365 g/cm³ | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Mechanism of Action
The detection of enzymatic activity using 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a two-step process involving enzymatic hydrolysis followed by oxidative dimerization.
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Enzymatic Hydrolysis: An esterase or other suitable hydrolase cleaves the ester bond of the substrate, releasing the nonanoic acid moiety and the unstable intermediate, 5-bromo-4-chloro-indoxyl.
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Oxidative Dimerization: In the presence of oxygen, two molecules of the 5-bromo-4-chloro-indoxyl intermediate undergo spontaneous oxidative dimerization. This reaction forms an insoluble, intensely colored blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, at the site of enzymatic activity.[1][2] In some applications, the intermediate or a subsequent product can also be detected via fluorescence.[4]
The overall reaction can be visualized as a clear workflow:
Synthesis
A plausible synthetic pathway is outlined below. This diagram illustrates the logical progression from starting materials to the final product.
A detailed experimental protocol for a similar compound is described in patent CN106986809B.[5] Researchers should adapt this methodology with appropriate safety precautions and reaction optimization for the synthesis of the nonanoate derivative.
Experimental Protocols
The following are generalized protocols for the use of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate in detecting esterase or lipase activity. These should be optimized for specific experimental conditions.
Qualitative Detection of Enzyme Activity on Solid Media (e.g., for microbial screening)
This method is suitable for identifying microorganisms that secrete esterases.
Materials:
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Growth medium appropriate for the target microorganism
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5-Bromo-4-chloro-1H-indol-3-yl nonanoate
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Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
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Petri dishes
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Microbial cultures
Procedure:
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Prepare a stock solution of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate (e.g., 20 mg/mL) in DMSO or DMF.
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Prepare the desired growth medium and autoclave.
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Cool the medium to approximately 50-55°C.
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Add the substrate stock solution to the molten agar (B569324) to a final concentration of 20-40 µg/mL. Mix thoroughly but gently to avoid bubbles.
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Pour the agar into sterile petri dishes and allow to solidify.
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Inoculate the plates with the microbial cultures to be screened.
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Incubate the plates under conditions appropriate for the growth of the microorganisms.
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Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase or lipase activity.
Quantitative Spectrophotometric Assay of Enzyme Activity in Solution
This protocol is adapted from methods for similar chromogenic substrates and is suitable for measuring enzyme activity in purified preparations or cell lysates.[6][7]
Materials:
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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5-Bromo-4-chloro-1H-indol-3-yl nonanoate stock solution (10 mM in DMSO or DMF)
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Enzyme solution (purified enzyme or cell lysate)
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96-well microplate
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Microplate reader
Procedure:
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Assay Setup:
-
In each well of a 96-well microplate, add 180 µL of the Assay Buffer.
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Add 10 µL of the enzyme solution to the appropriate wells. For a negative control, add 10 µL of buffer instead of the enzyme.
-
-
Reaction Initiation:
-
To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well. This results in a final substrate concentration of 0.5 mM.
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Mix gently by pipetting.
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-
Measurement:
-
Immediately measure the absorbance at a wavelength corresponding to the blue product (approximately 615-650 nm) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature.
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-
Data Analysis:
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Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
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Enzyme activity can be quantified using the Beer-Lambert law, provided the molar extinction coefficient of the resulting dye is known or determined.
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Table 2: Comparison of Indolyl-based Substrates
| Substrate | Target Enzyme(s) | Product Color | Key Features |
| 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | Esterases, Lipases | Blue | Good for detecting C9 esterase activity. |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue | Widely used in molecular biology for blue-white screening. |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase | Blue | Used to detect GUS reporter gene expression. |
| 5-Bromo-6-chloro-3-indolyl phosphate (B84403) (Magenta-Phos) | Phosphatases | Magenta | Used in immunoassays and nucleic acid hybridization. |
Applications in Research and Drug Development
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Microbiology: Identification and characterization of microorganisms based on their esterase or lipase activity.
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Histochemistry: Localization of enzyme activity in tissue sections. The fine, insoluble precipitate allows for high-resolution imaging.[1][2]
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Enzyme Assays: High-throughput screening of enzyme inhibitors or activators in drug discovery pipelines.
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Reporter Gene Assays: Although less common for this specific substrate, indolyl esters can be used in reporter systems where an esterase is the reporter enzyme.
Conclusion
5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a robust and reliable substrate for the detection of esterase and lipase activity. Its ability to form a distinct, insoluble blue precipitate upon enzymatic hydrolysis makes it a valuable tool for a variety of qualitative and quantitative applications in different fields of life science research. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As with any enzymatic assay, optimization of reaction conditions is crucial for achieving accurate and reproducible results.
References
- 1. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-4-chloro-1H-indol-3-yl nonanoate|lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
